molecular formula C13H16ClN3O2 B7982051 4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid

Cat. No.: B7982051
M. Wt: 281.74 g/mol
InChI Key: WXNXMRKUTQGGQJ-UHFFFAOYSA-N
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Description

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a benzylamino group at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the benzylamino and ethyl groups.

    Formation of Pyrazole Ring: The initial step involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of Benzylamino Group: The pyrazole intermediate is then reacted with benzylamine in the presence of a suitable catalyst to introduce the benzylamino group at the 4-position.

    Ethylation: The ethyl group is introduced at the 1-position through an alkylation reaction using ethyl halide and a base.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification, bases for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and other biochemical interactions.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites of enzymes or receptors, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)-1-ethyl-1{H}-pyrazole-3-carboxylic acid
  • 4-(benzylamino)-1-methyl-1{H}-pyrazole-3-carboxylic acid
  • 4-(benzylamino)-1-ethyl-1{H}-pyrazole-5-carboxylic acid

Uniqueness

4-(benzylamino)-1-ethyl-1{H}-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group at the 4-position and the carboxylic acid group at the 3-position allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

4-(benzylamino)-1-ethylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-2-16-9-11(12(15-16)13(17)18)14-8-10-6-4-3-5-7-10;/h3-7,9,14H,2,8H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXMRKUTQGGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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